molecular formula C27H36KN7O4S B13659486 2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate

2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate

Cat. No.: B13659486
M. Wt: 593.8 g/mol
InChI Key: IJEKJHQBGZFMMI-UHFFFAOYSA-N
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Description

2-(1-((2’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate is a complex organic compound This compound is notable for its unique structure, which includes a tetrazole ring, a biphenyl group, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate involves multiple steps. The process typically starts with the preparation of the tetrazole ring, which can be synthesized from 5-aminotetrazole and cyanogen azide . The biphenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods . The pyrimidinone moiety is synthesized separately and then combined with the tetrazole-biphenyl intermediate under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reagent concentrations. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring and biphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-((2’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring and biphenyl group are known to interact with enzymes and receptors, modulating their activity. The pyrimidinone moiety may also play a role in binding to specific proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor antagonist with a similar biphenyl-tetrazole structure.

    Valsartan: Another angiotensin II receptor antagonist with a similar structure but different substituents.

Uniqueness

The uniqueness of 2-(1-((2’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H36KN7O4S

Molecular Weight

593.8 g/mol

IUPAC Name

potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide;trihydrate

InChI

InChI=1S/C27H30N7OS.K.3H2O/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;;;;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;;3*1H2/q-1;+1;;;

InChI Key

IJEKJHQBGZFMMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CC(=S)N(C)C)C.O.O.O.[K+]

Origin of Product

United States

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